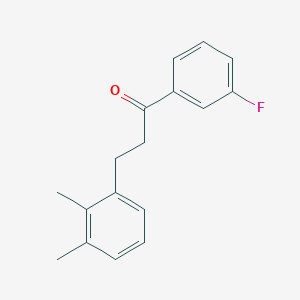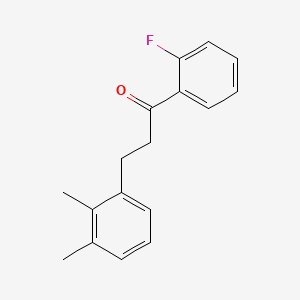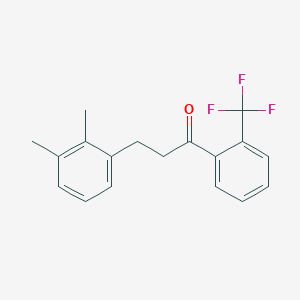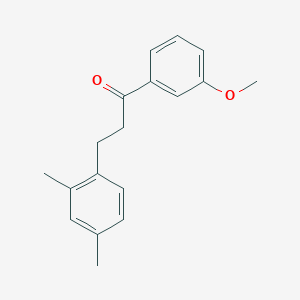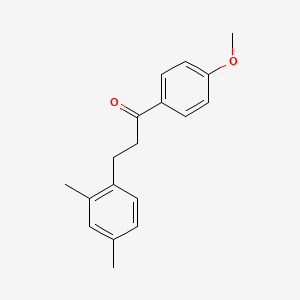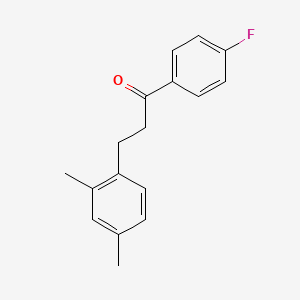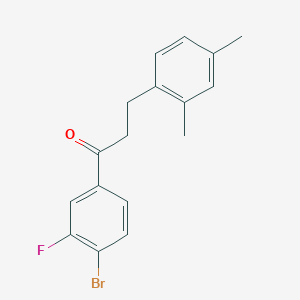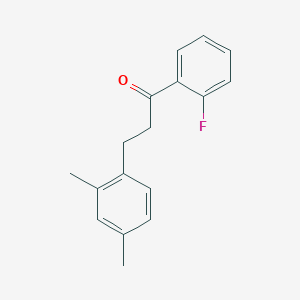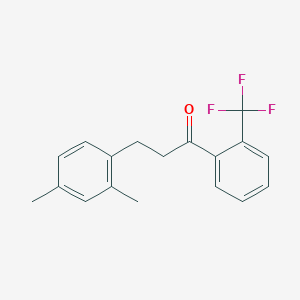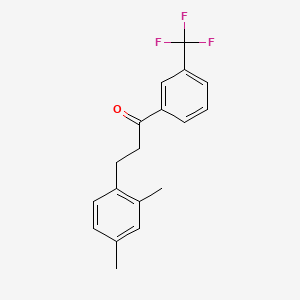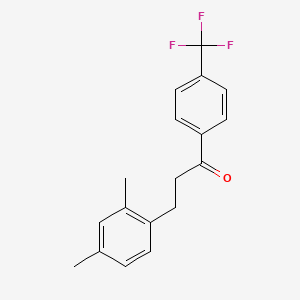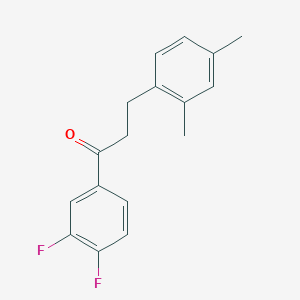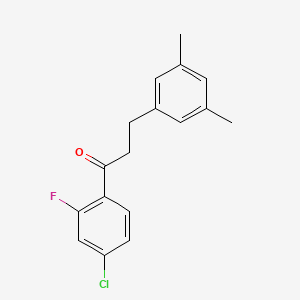
4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro group, a fluorine atom, and a propiophenone moiety attached to a dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylacetic acid and 4-chlorobenzoyl chloride.
Formation of Propiophenone: The 3,5-dimethylphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form the propiophenone derivative.
Fluorination: The final step involves the introduction of the fluorine atom. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield 4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.
相似化合物的比较
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chloro and dimethylphenyl groups but lacks the propiophenone and fluorine moieties.
2-Fluoro-4-chlorobenzophenone: Contains the chloro and fluorine groups but differs in the overall structure and substitution pattern.
Uniqueness
4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEOWJJYBYRTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644913 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-96-6 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
